

Thermochemical properties of "4-(4-Nitrophenyl)butan-2-amine"

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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)butan-2-amine

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An In-depth Technical Guide on the Thermochemical Properties of 4-(4-Nitrophenyl)butan-2-amine

Disclaimer: Direct experimental thermochemical data for **4-(4-Nitrophenyl)butan-2-amine** is not readily available in the current scientific literature. This guide provides a comprehensive overview of its predicted thermochemical properties based on data from structurally similar compounds, along with detailed protocols for its synthesis and experimental thermochemical characterization.

Introduction

4-(4-Nitrophenyl)butan-2-amine is a substituted aliphatic amine containing a nitroaromatic moiety. The presence of both an amino group and a nitro group on a flexible butyl chain suggests a molecule with potential applications in pharmaceutical development and materials science. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the molecule, while the chiral amine center introduces stereochemical considerations. Understanding the thermochemical properties of this compound is crucial for its safe handling, process development, and for predicting its stability and reactivity. This guide provides a theoretical and practical framework for researchers, scientists, and drug development professionals interested in the thermochemical characteristics of **4-(4-Nitrophenyl)butan-2-amine**.

Predicted Thermochemical Properties

Due to the absence of direct experimental data for **4-(4-Nitrophenyl)butan-2-amine**, its thermochemical properties can be estimated by examining data from analogous compounds. Key structural fragments for comparison include aniline, p-nitroaniline, aminophenols, and amphetamine analogues.

Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a critical parameter for assessing the thermodynamic stability of a compound. For **4-(4-Nitrophenyl)butan-2-amine**, the presence of the nitro group is expected to make the enthalpy of formation less negative (or more positive) compared to its non-nitrated counterpart, indicating lower thermodynamic stability. The explosive nature of some nitro compounds is due to their high positive enthalpies of formation and the exergonic decomposition to stable products like N_2 , CO_2 , and H_2O [\[1\]](#)[\[2\]](#).

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ_{solid}$) for Structurally Related Compounds

Compound	Molecular Formula	$\Delta_f H^\circ_{solid}$ (kJ/mol)	Reference
Aniline	$C_6H_5NH_2$	+31.3	[3]
p-Nitroaniline	$C_6H_4(NO_2)NH_2$	-56.5	[4]
4-Aminophenol	$C_6H_4(OH)NH_2$	-190.6	[5] [6] [7]
2-Aminophenol	$C_6H_4(OH)NH_2$	-201.2	[8]

Based on these values, the introduction of a nitro group to aniline significantly lowers the enthalpy of formation. Computational studies on nitroaromatics have shown that substituting a nitro group with an amino or hydroxyl group generally leads to a lower heat of formation[\[9\]](#)[\[10\]](#).

Heat Capacity

The heat capacity (C_p) of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental property for heat transfer calculations in chemical processes. The heat capacity of **4-(4-Nitrophenyl)butan-2-amine** is expected to be in a similar range to other substituted anilines and aromatic compounds of comparable molecular weight.

Table 2: Molar Heat Capacity ($C_{p,solid}$) for Structurally Related Compounds

Compound	Molecular Formula	Cp,solid (J/mol·K) at 298.15 K	Reference
Aniline	C ₆ H ₅ NH ₂	149.4	[3]
p-Nitroaniline	C ₆ H ₄ (NO ₂)NH ₂	158.2	[4]
N-(2-cyanoethyl) aniline	C ₉ H ₁₀ N ₂	~220 (liquid)	[11]

Enthalpy of Vaporization and Sublimation

The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) and sublimation ($\Delta_{\text{sub}}H^\circ$) are important for understanding the phase behavior of a compound. For amphetamine analogs, which share the phenylethylamine backbone, these values have been determined experimentally and computationally[12][13][14].

Table 3: Enthalpy of Vaporization for Structurally Related Compounds

Compound	Molecular Formula	$\Delta_{\text{vap}}H^\circ$ (kJ/mol) at 298.15 K	Reference
Aniline	C ₆ H ₅ NH ₂	55.8	[3]
N-Ethylamphetamine	C ₁₁ H ₁₇ N	62.4 ± 4.4	[12][13]

The presence of the polar nitro and amino groups in **4-(4-Nitrophenyl)butan-2-amine** suggests that it will have a relatively high enthalpy of vaporization due to strong intermolecular interactions.

Experimental Protocols

Synthesis of 4-(4-Nitrophenyl)butan-2-amine

A plausible synthetic route to **4-(4-Nitrophenyl)butan-2-amine** involves a two-step process starting from 4-(4-nitrophenyl)butan-2-one. This precursor can be synthesized via methods such as the aldol condensation of p-nitrobenzaldehyde and acetone followed by reduction.

This can be achieved by the hydrogenation of 4-(4-nitrophenyl)but-3-en-2-one, which is prepared by the Claisen-Schmidt condensation of p-nitrobenzaldehyde and acetone[15].

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes[16][17].

Materials and Reagents:

- 4-(4-Nitrophenyl)butan-2-one
- Ammonium acetate or ammonia
- Sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Methanol
- Dichloromethane
- Hydrochloric acid (1 M)
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 4-(4-nitrophenyl)butan-2-one (1 equivalent) and a suitable amine source such as ammonium acetate (10-20 equivalents) in methanol in a round-bottom flask.

- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
- Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Caution: NaBH_3CN is toxic and should be handled in a well-ventilated fume hood.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **4-(4-Nitrophenyl)butan-2-amine** by column chromatography on silica gel.

Caption: Proposed synthetic workflow for **4-(4-Nitrophenyl)butan-2-amine**.

Determination of Thermochemical Properties

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature^{[18][19][20]}. It can be used to determine melting point, enthalpy of fusion, and to study thermal stability and decomposition.

Experimental Protocol:

- Accurately weigh 1-5 mg of **4-(4-Nitrophenyl)butan-2-amine** into an aluminum DSC pan.
- Seal the pan hermetically. An empty sealed pan is used as the reference.

- Place the sample and reference pans into the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- Record the heat flow as a function of temperature.
- The melting point is determined from the onset of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.
- To study decomposition, the experiment is continued to higher temperatures until an exothermic decomposition peak is observed.

Combustion calorimetry is used to determine the enthalpy of combustion ($\Delta_c H^\circ$), from which the standard enthalpy of formation ($\Delta_f H^\circ$) can be calculated using Hess's law^[6].

Experimental Protocol:

- A precisely weighed pellet of the sample (0.5-1.0 g) is placed in a crucible inside a combustion bomb.
- The bomb is pressurized with pure oxygen (e.g., to 30 atm).
- The bomb is placed in a calorimeter containing a known amount of water.
- The sample is ignited electrically, and the temperature change of the water is measured accurately.
- The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.
- Corrections are made for the heat of formation of nitric acid and any unburned carbon.

Caption: General experimental workflow for thermochemical analysis.

Structure-Property Relationships and Stability Considerations

The thermochemical properties of **4-(4-Nitrophenyl)butan-2-amine** are intrinsically linked to its molecular structure.

- **Nitro Group:** The strongly electron-withdrawing nitro group destabilizes the molecule, leading to a higher (less negative) enthalpy of formation. It also provides a pathway for exothermic decomposition, a key characteristic of many nitroaromatic compounds[1][2][18]. The thermal stability of nitro-containing compounds can be significantly influenced by impurities[18].
- **Amino Group:** The amino group can participate in hydrogen bonding, which will increase the intermolecular forces and thus raise the boiling point and enthalpy of vaporization.
- **Alkyl Chain:** The flexible butyl chain provides conformational freedom, which can influence the crystal packing and, consequently, the melting point and enthalpy of fusion.

Caption: Relationship between molecular structure and thermochemical properties.

Conclusion

While direct experimental data for **4-(4-Nitrophenyl)butan-2-amine** is currently lacking, a robust understanding of its likely thermochemical properties can be developed through the analysis of structurally related compounds. This guide provides a foundational framework for researchers by outlining a plausible synthetic route, detailing experimental protocols for thermochemical characterization, and discussing the key structure-property relationships. The provided methodologies and comparative data will be invaluable for any future investigation into this and similar nitro-containing amine compounds, ensuring both safe handling and a deeper understanding of their chemical behavior.

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